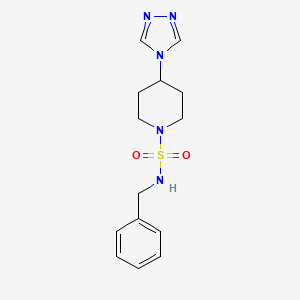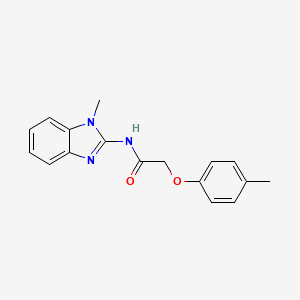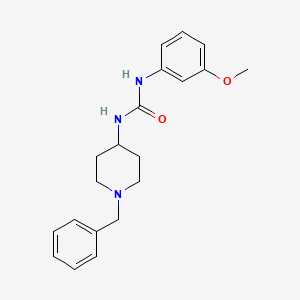![molecular formula C22H20FN3O2 B5366804 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine, also known as FPPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPPP is a pyridine-based compound that belongs to the class of piperidine derivatives. This compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in
作用機序
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist. The antagonistic effect of this compound on dopamine receptors results in the inhibition of dopamine neurotransmission, which is responsible for the motor symptoms of Parkinson's disease. The antagonistic effect of this compound on serotonin receptors results in the inhibition of serotonin neurotransmission, which is responsible for the psychotic symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on dopamine and serotonin neurotransmission. The inhibition of dopamine neurotransmission results in the alleviation of the motor symptoms of Parkinson's disease. The inhibition of serotonin neurotransmission results in the alleviation of the psychotic symptoms of schizophrenia. This compound has also been shown to have a low toxicity profile, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine in lab experiments include its high affinity for dopamine and serotonin receptors, its low toxicity profile, and its potential therapeutic applications in various diseases. The limitations of this compound in lab experiments include its complex synthesis process, its high cost, and the need for expertise in organic chemistry.
将来の方向性
The potential therapeutic applications of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine are vast, and future research can focus on exploring its potential in various diseases such as depression, anxiety, and addiction. Future research can also focus on developing more efficient synthesis methods for this compound, reducing its cost, and improving its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist, making it a potential candidate for the treatment of Parkinson's disease and schizophrenia. This compound has a low toxicity profile and can be synthesized using various methods, but its high cost and complex synthesis process are limitations. Future research can focus on exploring its potential in various diseases and developing more efficient synthesis methods.
合成法
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine can be synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with 4-(pyridin-3-yloxy)piperidine in the presence of a carbonylating agent. Another method involves the reaction of 2,3-dichloropyridine with 4-(pyridin-3-yloxy)piperidine, followed by the reaction with 3-fluorobenzaldehyde in the presence of a reducing agent. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine has been studied extensively for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have a high affinity for dopamine receptors and can act as a dopamine D2 receptor antagonist. This property makes this compound a potential candidate for the treatment of Parkinson's disease. This compound has also been shown to have a high affinity for serotonin receptors and can act as a 5-HT2A receptor antagonist. This property makes this compound a potential candidate for the treatment of schizophrenia.
特性
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-4-1-3-16(13-18)21-7-6-17(14-25-21)22(27)26-11-8-19(9-12-26)28-20-5-2-10-24-15-20/h1-7,10,13-15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWMRRIFLSJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)


![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)